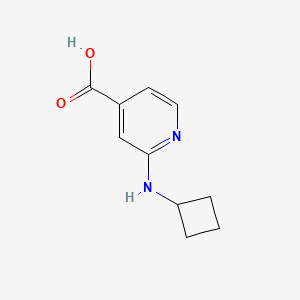

2-(Cyclobutylamino)isonicotinic acid

Description

2-(Cyclobutylamino)isonicotinic acid is a substituted derivative of isonicotinic acid (4-carboxypyridine), featuring a cyclobutylamino group at the 2-position of the pyridine ring. This modification introduces steric and electronic effects that differentiate it from the parent compound and other analogs. The cyclobutylamino substituent may influence metabolic stability, solubility, and target binding, making this compound a subject of interest in medicinal chemistry and microbial metabolism studies .

Properties

IUPAC Name |

2-(cyclobutylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDJVEVMSAYCLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to isoniazid, a frontline drug used in the treatment of tuberculosis. Isoniazid targets the Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mode of Action

Like isoniazid, 2-(Cyclobutylamino)isonicotinic acid is likely a prodrug that must be activated by bacterial catalase The exact interaction of this compound with its targets and the resulting changes are not clearly defined in the available resources

Biochemical Analysis

Biochemical Properties

2-(Cyclobutylamino)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of nicotinic acid derivatives. These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells. Furthermore, this compound has been shown to impact cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical properties and efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of nicotinic acid derivatives. These interactions can influence metabolic flux and alter the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake and localization within different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential therapeutic efficacy. Studies have shown that the compound can accumulate in specific tissues, influencing its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context. Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Biological Activity

2-(Cyclobutylamino)isonicotinic acid is a derivative of isonicotinic acid, which has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its cyclobutylamino group, which may influence its interaction with various biological targets.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 1251225-65-6

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is thought to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic processes, similar to other isonicotinic acid derivatives.

- Modulation of Receptor Activity : Preliminary studies suggest potential interactions with adenosine receptors, which are implicated in various neurological conditions .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds like this compound. Analogous compounds have demonstrated the ability to modulate pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through their action on adenosine receptors .

Case Studies

- Antimycobacterial Activity : A study evaluated the activity of various isonicotinic acid derivatives against Mycobacterium bovis and Mycobacterium tuberculosis. Although specific data for this compound was not provided, related compounds showed significant minimum inhibitory concentration (MIC) values, indicating that modifications to the structure can enhance antimicrobial efficacy .

- Neuropharmacological Studies : In a recent study focusing on the modulation of LSD1 enzyme activity, compounds similar to this compound were shown to improve cognitive functions without adverse effects like thrombocytopenia in animal models. This suggests a promising avenue for further exploration of its neuroprotective capabilities .

Data Tables

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity:

- Research indicates that 2-(Cyclobutylamino)isonicotinic acid exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis.

-

Cancer Research:

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The compound's ability to target specific signaling pathways involved in cell proliferation positions it as a promising candidate for cancer therapy.

Biological Research

-

Enzyme Inhibition Studies:

- The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which could have implications for neurodegenerative diseases.

-

Cellular Mechanisms:

- Studies have focused on understanding how this compound interacts with cellular targets. It has been observed to affect cellular signaling pathways related to apoptosis and proliferation, suggesting its utility in further research on cellular mechanisms.

Case Studies

-

Antimicrobial Efficacy:

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 25 µg/mL, demonstrating significant antibacterial activity. -

In Vivo Anti-inflammatory Model:

In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting its potential application in treating inflammatory diseases. -

Cancer Cell Line Studies:

In vitro tests on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines showed that treatment with this compound led to a decrease in cell viability by over 50% at concentrations above 20 µM after 48 hours.

Comparison with Similar Compounds

Isonicotinic Acid (4-Carboxypyridine)

- Structure : A pyridine ring with a carboxylic acid group at the 4-position.

- Metabolism : Undergoes hydroxylation at the 2-position to form 2-hydroxyisonicotinic acid, followed by further hydroxylation to 2,6-dihydroxyisonicotinic acid (citrazinic acid). This pathway is conserved across microbial species, including Bacillus and Sarcina spp., leading to intermediates like succinic acid semialdehyde .

- Applications: Primarily a precursor for synthetic derivatives (e.g., isoniazid). Unlike 2-(cyclobutylamino)isonicotinic acid, it lacks aminoalkyl substituents, reducing steric hindrance and altering metabolic fate.

2-(Butylamino)isonicotinic Acid

- Structure: Features a linear butylamino group at the 2-position.

- Stability : Stable under recommended storage conditions, similar to the cyclobutyl derivative.

Isonicotinic Acid Hydrazide (Isoniazid)

- Structure : Hydrazide group replaces the carboxylic acid at the 4-position.

- Metabolism: Shares initial hydroxylation steps with isonicotinic acid but forms hydrazine derivatives, which are associated with hepatotoxicity. The hydrazide moiety is critical for antitubercular activity but introduces safety concerns absent in this compound .

2-(Cyclobutylamino)ethanol

- Structure: Ethanol backbone with a cyclobutylamino group, lacking the pyridine-carboxylic acid core.

- Properties : Higher solubility in polar solvents compared to isonicotinic acid derivatives due to the hydroxyl group. The absence of the carboxylic acid reduces acidity (pKa ~10 vs. ~4.5 for isonicotinic acid) .

Data Table: Key Properties and Characteristics

Research Findings and Insights

- Biological Activity: While isoniazid’s hydrazide group is essential for inhibiting mycobacterial cell wall synthesis, the cyclobutylamino substituent could target alternative enzymes or pathways, warranting further study.

- Safety : Structural differences significantly impact toxicity profiles. For example, the cyclobutyl ring’s strain may lead to unique reactive intermediates, unlike the butyl derivative’s linear metabolism .

Preparation Methods

Preparation of 2-Chloroisonicotinic Acid Intermediates

Several methods exist for producing 2-chloroisonicotinic acid, which is the key intermediate for subsequent amination:

Preferred method : The chlorination of citrazinic acid followed by directed dechlorination with hydrazine hydrate is favored due to its simplicity, safety, and cost-effectiveness. The process involves:

- Chlorination step : Citrazinic acid reacts with tetramethylammonium chloride and triphosgene at 120–145 °C (optimal 125–135 °C) for 10–12 hours to form 2,6-dichloro-isonicotinic acid.

- Directed dechlorination step : 2,6-dichloro-isonicotinic acid is treated with hydrazine hydrate at 45–65 °C (optimal 55 °C) for 2–3.5 hours to selectively remove one chlorine, yielding 2-chloroisonicotinic acid.

- Work-up : Excess hydrazine is removed by distillation; the residue is dissolved in water, heated to 95–100 °C, and treated with CuSO4 solution (5–25% mass content) to facilitate precipitation of the product after pH adjustment.

Amination to Form 2-(Cyclobutylamino)isonicotinic Acid

After obtaining 2-chloroisonicotinic acid, the nucleophilic aromatic substitution with cyclobutylamine is performed. Although specific literature on this compound is limited, analogous procedures for related amines on 2-chloronicotinic acid derivatives are well-documented:

- Reaction conditions : Typically, 2-chloroisonicotinic acid is reacted with cyclobutylamine in an appropriate solvent (e.g., methanol or ethanol) under reflux or elevated temperature.

- Base addition : A base such as N,N-diisopropylethylamine or potassium carbonate may be used to facilitate substitution.

- Purification : The product is isolated by filtration or chromatography, often followed by recrystallization.

This approach is supported by analogous synthetic protocols involving 2-chloronicotinic acid derivatives and cycloalkylamines, as described in palladium-catalyzed amination and SNAr literature.

Example Experimental Protocols and Characterization

While direct experimental data for this compound is scarce, related amination reactions provide insight into typical conditions:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Amination | 2-Chloroisonicotinic acid + cyclobutylamine + base (e.g., DIPEA) in MeOH, reflux 1–3 h | Formation of this compound | Reaction monitored by LC-MS or NMR |

| 2. Purification | Preparative HPLC or silica gel chromatography | Pure product isolated | Purity confirmed by LC-MS, NMR |

| 3. Characterization | 1H NMR, 13C NMR, LC-MS, HRMS | Structural confirmation | Chemical shifts consistent with pyridine and cyclobutyl signals |

Summary Table of Preparation Conditions

| Parameter | Chlorination of Citrazinic Acid | Directed Dechlorination | Amination with Cyclobutylamine |

|---|---|---|---|

| Temperature | 125–135 °C | 45–65 °C (optimal 55 °C) | Reflux or 60–80 °C |

| Reaction time | 10–12 h | 2–3.5 h | 1–3 h |

| Reagents | Citrazinic acid, tetramethylammonium chloride, triphosgene | Hydrazine hydrate, CuSO4 aqueous solution | Cyclobutylamine, base (DIPEA, K2CO3) |

| Solvents | Neat or suitable chlorination medium | Water | Methanol, ethanol, or DMF |

| Yield | High (improved over older methods) | High selectivity | Moderate to high, depending on conditions |

| Safety considerations | Avoid harsh diazotization | Controlled hydrazine use | Standard amination precautions |

Research Findings and Advantages

- The two-step chlorination and directed dechlorination method using citrazinic acid and hydrazine hydrate offers a practical and scalable route to 2-chloroisonicotinic acid with fewer safety hazards compared to diazotization methods.

- The nucleophilic aromatic substitution of the chlorine atom by cyclobutylamine is straightforward, allowing efficient access to the target this compound.

- Characterization techniques such as NMR and LC-MS confirm product identity and purity, ensuring reproducibility and quality control.

- This preparation route is adaptable for diverse amines, enabling library synthesis of substituted isonicotinic acid derivatives for pharmaceutical research.

Q & A

Q. What strategies mitigate bias in preclinical studies of this compound?

- Methodological Answer :

- Blinding : Use double-blind protocols for data collection/analysis in animal or cell-based studies .

- Negative Controls : Include vehicle-only and known inhibitor controls to validate assay specificity .

- Transparency : Pre-register study designs on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.